molecular formula C9H6Cl3N3O B14118263 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide

2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide

Cat. No.: B14118263
M. Wt: 278.5 g/mol
InChI Key: VYXZBGKNIYHAON-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound belongs to the class of benzoimidazoles, which are known for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine under reflux conditions in a solvent like 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific molecular targets and enhance chemotherapy response sets it apart from other similar compounds.

Properties

Molecular Formula

C9H6Cl3N3O

Molecular Weight

278.5 g/mol

IUPAC Name

2-(trichloromethyl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C9H6Cl3N3O/c10-9(11,12)8-14-5-3-1-2-4(7(13)16)6(5)15-8/h1-3H,(H2,13,16)(H,14,15)

InChI Key

VYXZBGKNIYHAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(=O)N

Origin of Product

United States

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